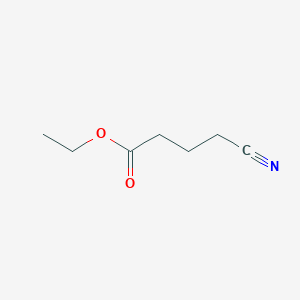

Ethyl 4-cyanobutanoate

概要

説明

Synthesis Analysis

Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

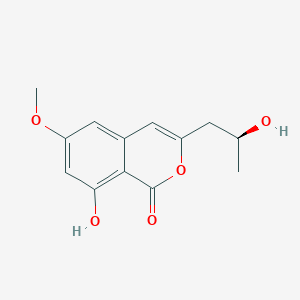

The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).

科学的研究の応用

Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-Cyanobutanoates : These compounds are synthesized with high stereoselectivity through a one-pot reaction, showing the versatility of Ethyl 4-cyanobutanoate in creating a variety of chemically significant derivatives (Gaudemar-Bardone & Mladenova, 1990).

Selective Hydrogenation to Produce Diamine and Heterocycles : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective hydrogenation to yield diamines and heterocycles, demonstrating the compound’s potential in producing structurally diverse molecules (Zhu et al., 2005).

Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutanoate : Employing recombinant Escherichia coli cells, Ethyl 4-cyanobutanoate is used for synthesizing Ethyl (R)-4-Chloro-3-Hydroxybutanoate, a compound with significant biotechnological implications (Yamamoto et al., 2002).

Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : This synthesis is crucial for producing liptor, a drug used to lower cholesterol. The use of whole cells in the synthesis highlights the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).

Synthesis of Psychotropic Substances : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 4-cyanobutanoate, has been synthesized and used in creating benzo[h]quinazolines, with potential psychotropic activity (Grigoryan et al., 2011).

Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-Hydroxybutanoate : This compound is vital for producing atorvastatin, a cholesterol-lowering drug, highlighting its significance in drug synthesis (You, Liu, & Zheng, 2013).

Biosynthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester : The biocatalysis of Ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-Chloro-3-Hydroxybutanoate ester is used in the production of chiral drugs, demonstrating the bio-applicability of Ethyl 4-cyanobutanoate (Ye, Ouyang, & Ying, 2011).

Biocatalytic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutanoate : Highlighting the compound's role in the synthesis of ACE inhibitors, this study demonstrates the utility of Ethyl 4-cyanobutanoate in medicinal chemistry (Zhao Jin-mei, 2008).

Safety and Hazards

Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

作用機序

Target of Action

Ethyl 4-cyanobutanoate is a chemical compound with the formula C7H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound plays a role in the synthesis of certain drugs . For instance, it is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin . It is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Pharmacokinetics

Some properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to be used in the synthesis of certain drugs . For instance, it is used in the production of atorvastatin, a cholesterol-lowering drug . The compound’s role in these syntheses suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect the compound’s stability and efficacy.

特性

IUPAC Name |

ethyl 4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXCVVSJXZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451157 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10444-38-9 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)